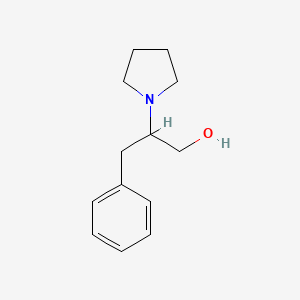

(2R)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol

Description

(2R)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol is a chiral secondary alcohol featuring a pyrrolidine ring at the C2 position and a phenyl group at C3. The pyrrolidine moiety contributes to its basicity and hydrogen-bonding capacity, while the phenyl group enhances lipophilicity, influencing solubility and molecular interactions.

Properties

IUPAC Name |

3-phenyl-2-pyrrolidin-1-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-11-13(14-8-4-5-9-14)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXUQFUAJAYUGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of (2R)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol

General Synthetic Strategy

The synthesis of this compound generally involves the nucleophilic substitution or reductive amination of a suitable ketone precursor with pyrrolidine, followed by stereoselective reduction or resolution to obtain the desired enantiomer. The key starting material is often 1-phenyl-2-propanone (phenylacetone) or its derivatives.

Specific Preparation Routes

Reductive Amination of 1-Phenyl-2-propanone with Pyrrolidine

Procedure : The ketone 1-phenyl-2-propanone is reacted with pyrrolidine in the presence of a reducing agent or catalytic hydrogenation to form the corresponding amine alcohol.

Reaction Conditions : Typically conducted in ethanol or other suitable solvents at low temperatures (0 to 5 °C) to control stereoselectivity.

Catalysts and Reducing Agents : Common catalysts include Lewis acids or hydrogenation catalysts; reducing agents such as sodium borohydride may be used.

Purification : The crude product is purified by crystallization or chromatography to isolate the desired stereoisomer.

This method is described in patent WO2015063795A2, which details the synthesis of optically pure norephedrine analogs including pyrrolidinyl derivatives. The reaction mass containing 1-phenyl-2-(pyrrolidin-1-yl)propan-1-one is treated under controlled conditions, followed by removal of solvent via distillation or evaporation and purification by crystallization from solvents such as methanol, ethanol, or toluene to enrich the (1R,2S) isomer.

Chiral Resolution and Isomer Enrichment

The crude racemic mixture can be resolved by forming diastereomeric salts with chiral acids.

Suitable solvents for crystallization include alcohols (methanol, ethanol), esters (ethyl acetate), ethers (tetrahydrofuran), halogenated solvents (chloroform), and hydrocarbons (toluene, hexane).

Repeated slurrying or recrystallization steps enhance the optical purity of the (2R)-enantiomer.

This approach is effective for isolating highly pure this compound or its salts.

Industrial Scale Considerations

Large-scale production often uses batch or continuous flow processes optimizing yield and purity.

Solvent selection and reaction temperature are critical for stereoselectivity and minimizing byproducts.

Purification techniques such as crystallization and distillation are scaled accordingly.

The use of recyclable catalysts and environmentally benign solvents is preferred for cost-effectiveness and sustainability.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The stereochemistry of the compound is critical for its biological activity, necessitating methods that provide high enantiomeric excess.

Solvent choice impacts both reaction rate and product purity; alcohols such as methanol and ethanol are commonly preferred.

The formation of chiral acid salts is an effective strategy for isomer enrichment and purification.

The compound serves as a valuable intermediate in the synthesis of pharmacologically active agents, including central nervous system modulators and enzyme inhibitors.

Novel catalytic methods, such as copper-catalyzed cycloadditions, expand the chemical space accessible from this scaffold.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alcohol derivatives

Substitution: Formation of brominated or nitrated phenyl derivatives

Scientific Research Applications

(2R)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol has several scientific research applications, including:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Detailed Analysis of Key Differences

Heteroatom Substitution

- Selenium vs. Nitrogen: The selenium analog (S)-3-phenyl-2-(selenophenyl)propan-1-ol demonstrates superior diastereomeric resolution in 77Se NMR due to selenium’s larger atomic radius and polarizability compared to nitrogen in pyrrolidine . However, selenium-containing compounds may exhibit higher air sensitivity and toxicity, whereas pyrrolidine derivatives like the target compound are more stable and biocompatible.

Aromatic vs. Aliphatic Substituents

- In contrast, 1-[(2R)-pyrrolidin-2-yl]propan-1-ol hydrochloride lacks this group, reducing its structural complexity and likely limiting its utility in stereoselective applications .

Functional Group Variations

- Alcohol vs. Ketone : The alcohol group in the target compound enables hydrogen bonding, critical for chiral recognition in asymmetric synthesis. Conversely, 3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one’s ketone group increases electrophilicity, making it reactive toward nucleophiles but less suited for hydrogen-bond-mediated interactions .

Stereochemical Considerations

- Saturated vs. Unsaturated Chains : The saturated propan-1-ol chain in the target compound offers conformational rigidity, whereas 3-(Pyrrolidin-3-yl)prop-2-en-1-ol’s double bond introduces planar geometry, altering reactivity in cycloadditions or Michael additions .

Biological Activity

(2R)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, also known as (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol, is a compound with notable biological activity. Its molecular formula is and it has a molar mass of 205.3 g/mol. This compound has attracted attention due to its potential pharmacological properties, particularly in the fields of neuropharmacology and medicinal chemistry.

The compound's properties can significantly influence its biological activity. The following table summarizes key physico-chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H19NO |

| Molar Mass | 205.3 g/mol |

| CAS Number | 853180-09-3 |

| Appearance | White to cream powder |

| Melting Point | 222°C to 224°C |

Neuropharmacological Effects

Research indicates that this compound exhibits significant activity as a central nervous system (CNS) agent. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the compound's interaction with serotonin receptors, demonstrating that it acts as a partial agonist at the 5-HT_1A receptor. This interaction suggests potential applications in treating anxiety and depression disorders .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A comparative study assessed various derivatives of pyrrolidine compounds, including this compound, against common bacterial strains.

Findings:

The minimum inhibitory concentration (MIC) values for the compound were determined through in vitro assays, revealing effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 3.12 to 12.5 µg/mL, indicating that the compound could serve as a lead for developing new antibacterial agents .

The biological activity of this compound is attributed to its ability to modulate neurotransmitter systems and inhibit bacterial growth through interaction with specific cellular targets.

Neurotransmitter Interaction:

The compound's structure allows it to bind effectively to neurotransmitter receptors, influencing synaptic transmission and potentially altering mood and behavior.

Antibacterial Mechanism:

The antibacterial action is likely due to interference with bacterial cell wall synthesis or function, although further studies are needed to elucidate the precise mechanisms involved.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R)-3-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis, such as using chiral ligands (e.g., BINAP) in palladium-catalyzed reactions. Key steps include:

- Chiral Resolution : Employ chiral auxiliaries or enzymatic resolution to isolate the (2R)-enantiomer .

- Reaction Optimization : Adjust temperature (40–60°C) and solvent polarity (e.g., ethanol/water mixtures) to enhance stereochemical control .

- Validation : Confirm enantiopurity via chiral HPLC or polarimetry .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C, protected from light to prevent photodegradation .

- Safety Protocols : Use nitrile gloves, safety goggles, and fume hoods. Avoid contact with oxidizing agents (e.g., peroxides) due to incompatibility .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation (e.g., formation of carbonyl byproducts) .

Q. What analytical techniques are most effective for structural characterization?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding with pyrrolidine N) .

- NMR Spectroscopy : Assign stereochemistry using NOESY (e.g., coupling between C2-H and pyrrolidine protons) and DEPT .

- Mass Spectrometry : Confirm molecular weight (MW 235.3 g/mol) via high-resolution ESI-MS .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity compared to the (2S)-enantiomer?

- Methodological Answer :

- Comparative Assays : Test both enantiomers in receptor-binding assays (e.g., GPCRs) to evaluate affinity differences. Use radioligand displacement or SPR .

- Molecular Docking : Simulate interactions with target proteins (e.g., dopamine receptors) to identify stereospecific binding pockets. The (2R)-configuration may enhance π-π stacking with aromatic residues .

- Pharmacokinetics : Compare metabolic stability in liver microsomes; stereochemistry affects CYP450-mediated oxidation rates .

Q. What are the degradation pathways of this compound under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40°C. Monitor via LC-MS:

- Acidic : Hydrolysis of the pyrrolidine ring, forming phenylpropanolamine derivatives .

- Alkaline : Oxidation of the alcohol group to ketones .

- Stabilizers : Add antioxidants (e.g., BHT) or buffer systems (citrate-phosphate) to mitigate degradation .

Q. Can this compound act as a probe for studying enzyme-substrate interactions?

- Methodological Answer :

- Mechanistic Probes : Utilize its hydroxyl and pyrrolidine groups to mimic natural substrates in enzymes like monoamine oxidases (MAOs). Measure inhibition kinetics () via fluorometric assays .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with target enzymes .

- Site-Directed Mutagenesis : Modify enzyme active sites (e.g., Tyr→Ala mutations) to assess critical interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.